3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro-
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Overview
Description
3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- is a chlorinated derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- typically involves the chlorination of indole derivatives. One common method is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multicomponent reactions are often employed to optimize the synthesis process, focusing on the choice of solvents and the sequence of reagent addition .
Chemical Reactions Analysis
Types of Reactions
3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and various oxidizing and reducing agents . Reaction conditions often involve reflux in methanol or other solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
1,5,6,7-Tetrahydro-4H-indol-4-one: A structurally similar compound with different reactivity and applications.
Uniqueness
3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- is unique due to its chlorinated structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
73384-98-2 |
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Molecular Formula |
C8H3Cl4NO |
Molecular Weight |
270.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C8H3Cl4NO/c9-4-3-2(14)1-13-8(3)7(12)6(11)5(4)10/h13H,1H2 |
InChI Key |
UVKYAVIASVBOME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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